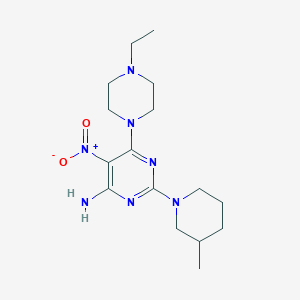
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine, also known as EPN, is a chemical compound that belongs to the class of nitroguanidines. EPN has been widely studied for its potential use as a pesticide due to its high insecticidal activity.
Mécanisme D'action
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine acts as a cholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This results in the overstimulation of the nervous system, leading to paralysis and death of the insect. This compound has been shown to have a high selectivity towards insects, making it a promising candidate for use as a pesticide.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity towards mammals, making it a safer alternative to other insecticides. However, it can still cause adverse effects in humans if ingested or inhaled. This compound has been shown to have a moderate toxicity towards fish and other aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has several advantages for use in lab experiments. It has a high purity and stability, making it easy to handle and store. It also has a high selectivity towards insects, making it a useful tool for studying the nervous system. However, this compound has some limitations, such as its low solubility in water and its potential toxicity towards humans and other animals.
Orientations Futures
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has several potential future directions for research. One area of interest is the development of new formulations of this compound that can improve its solubility and efficacy. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new insecticides with improved selectivity and safety. Additionally, this compound could be studied for its potential use in controlling other pests, such as ticks and mites.
Méthodes De Synthèse
The synthesis of 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine involves the reaction of 4-ethyl-1-piperazinecarboxylic acid with 3-methyl-1-piperidinylamine to form the intermediate compound. This intermediate is then reacted with 5-nitro-2-chloropyrimidine to yield this compound. The synthesis of this compound has been extensively studied and optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has been widely studied for its potential use as a pesticide due to its high insecticidal activity. It has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and beetles. This compound has also been studied for its potential use in controlling agricultural pests, such as nematodes and mites.
Propriétés
Formule moléculaire |
C16H27N7O2 |
|---|---|
Poids moléculaire |
349.43 g/mol |
Nom IUPAC |
6-(4-ethylpiperazin-1-yl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C16H27N7O2/c1-3-20-7-9-21(10-8-20)15-13(23(24)25)14(17)18-16(19-15)22-6-4-5-12(2)11-22/h12H,3-11H2,1-2H3,(H2,17,18,19) |
Clé InChI |
UYPBTAPZLSHACE-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C(=NC(=N2)N3CCCC(C3)C)N)[N+](=O)[O-] |
SMILES canonique |
CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCC(C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B266485.png)
![methyl 4-({1-[2-(dimethylamino)ethyl]-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266504.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yloxy)phenyl]pyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266506.png)
![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266507.png)
![(E)-{2-(3,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)methanolate](/img/structure/B266508.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266510.png)
![ethyl 4-({2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266511.png)
![ethyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266512.png)
![4-(3-chloro-4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266515.png)
![1-(2,3-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266517.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266519.png)
![(E)-{1-[2-(diethylammonio)ethyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266521.png)
![methyl 4-({1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266522.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266525.png)